molecular formula C16H19ClN2O B563315 Carbinoxamine-d6 Maleate Salt CAS No. 1216872-59-1

Carbinoxamine-d6 Maleate Salt

Cat. No.: B563315
CAS No.: 1216872-59-1
M. Wt: 296.828
InChI Key: OJFSXZCBGQGRNV-WFGJKAKNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carbinoxamine-d6 Maleate Salt is a deuterated form of Carbinoxamine Maleate, a first-generation antihistamine. This compound is used primarily in scientific research to study the pharmacokinetics and pharmacodynamics of Carbinoxamine. The deuterium atoms in this compound replace hydrogen atoms, which helps in tracing the compound in biological systems without altering its pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Carbinoxamine-d6 Maleate Salt involves the deuteration of Carbinoxamine followed by its reaction with maleic acid. The process typically includes:

    Deuteration: Carbinoxamine is subjected to a deuteration process where hydrogen atoms are replaced with deuterium atoms. This can be achieved using deuterated reagents under controlled conditions.

    Formation of Maleate Salt: The deuterated Carbinoxamine is then reacted with maleic acid to form the maleate salt.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Deuteration: Large quantities of Carbinoxamine are deuterated using industrial-scale deuteration equipment.

    Crystallization: The deuterated Carbinoxamine is then reacted with maleic acid, and the resulting product is crystallized to obtain pure this compound.

Chemical Reactions Analysis

Types of Reactions: Carbinoxamine-d6 Maleate Salt undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in polar solvents.

Major Products:

Scientific Research Applications

Carbinoxamine-d6 Maleate Salt has several scientific research applications, including:

Mechanism of Action

Carbinoxamine-d6 Maleate Salt exerts its effects by competing with free histamine for binding at histamine H1 receptor sites. This antagonizes the effects of histamine, leading to a reduction in symptoms such as allergic reactions, rhinitis, and conjunctivitis. The deuterium atoms do not alter the compound’s mechanism of action but help in tracing and studying the compound in biological systems .

Comparison with Similar Compounds

    Carbinoxamine Maleate: The non-deuterated form of Carbinoxamine-d6 Maleate Salt.

    Chlorpheniramine Maleate: Another first-generation antihistamine with similar pharmacological properties.

    Diphenhydramine Hydrochloride: A widely used first-generation antihistamine.

Uniqueness: this compound is unique due to the presence of deuterium atoms, which makes it an invaluable tool in pharmacokinetic and pharmacodynamic studies. The deuterium atoms allow researchers to trace the compound without altering its pharmacological effects, providing more accurate and detailed insights into the drug’s behavior in the body .

Properties

IUPAC Name

2-[(4-chlorophenyl)-pyridin-2-ylmethoxy]-N,N-bis(trideuteriomethyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2O/c1-19(2)11-12-20-16(15-5-3-4-10-18-15)13-6-8-14(17)9-7-13/h3-10,16H,11-12H2,1-2H3/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJFSXZCBGQGRNV-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(CCOC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.